molecular formula C9H11F3N4O2 B15055570 Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate

Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate

Cat. No.: B15055570
M. Wt: 264.20 g/mol
InChI Key: QWSIJSUUXDAQII-UHFFFAOYSA-N
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Description

Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate is a synthetic organic compound with the molecular formula C9H11F3N4O2. This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry and pharmaceuticals. The presence of the trifluoroethyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate typically involves the reaction of ethyl 5-amino-4,6-dichloropyrimidine-2-carboxylate with 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the trifluoroethylamine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate
  • Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylate
  • Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate

Uniqueness

Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The trifluoroethyl group enhances its stability and bioactivity, making it a valuable compound in medicinal chemistry.

Biological Activity

Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate is a synthetic compound belonging to the pyrimidine derivatives class. Its structure features an ethyl ester group, an amino group, and a trifluoroethyl group attached to the pyrimidine ring. This unique composition enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C11H14F3N4O2
  • Molecular Weight : Approximately 273.25 g/mol

The trifluoroethyl moiety is particularly significant as it enhances the compound's binding affinity to biological targets through increased hydrophobic interactions.

Research indicates that this compound exhibits various biological activities. Its mechanism of action involves:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific kinases which are crucial in various signaling pathways.
  • Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against influenza viruses, indicating its role in reducing viral replication in infected cells .

Pharmacokinetics

Pharmacokinetic studies reveal:

  • Bioavailability : The compound has an oral bioavailability (F) of approximately 31.8% following administration at a dose of 10 mg/kg.
  • Clearance Rate : A clearance rate of 82.7 ± 1.97 mL/h/kg was observed after intravenous administration of 2 mg/kg, indicating a relatively high clearance rate .

Toxicity Profile

Toxicity studies conducted on Kunming mice demonstrated that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This favorable safety profile suggests potential for therapeutic applications without significant adverse effects .

Comparative Analysis with Similar Compounds

The following table summarizes this compound alongside similar pyrimidine derivatives:

Compound NameUnique Features
Ethyl 5-amino-pyrimidine-4-carboxylateLacks trifluoroethyl group
Ethyl 5-amino-1-(trifluoromethyl)-pyrimidineContains trifluoromethyl instead of trifluoroethyl
Ethyl 5-amino-6-(methylamino)pyrimidineContains methylamino group instead of trifluoroethyl

This comparison highlights how this compound stands out due to its unique trifluoroethyl substitution and potential biological activities.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays showed that it exhibited significant growth inhibition against various cancer cell lines, including MCF-7 and MDA-MB-231 cells. The IC50 values ranged from 0.87–12.91 μM for MCF-7 cells and 1.75–9.46 μM for MDA-MB-231 cells, demonstrating superior activity compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU), which had IC50 values of 17.02 μM and 11.73 μM respectively .

Antiviral Activity Against Influenza

In animal models, the compound demonstrated a rapid reduction in viral load in the lungs of mice infected with influenza A virus. This effect was significant enough to suggest a direct impact on viral replication processes within host cells .

Safety and Efficacy Studies

Further investigations into its safety profile revealed that the compound did not induce any significant adverse effects at high doses during subacute toxicity studies in healthy mice .

Properties

Molecular Formula

C9H11F3N4O2

Molecular Weight

264.20 g/mol

IUPAC Name

ethyl 5-amino-6-(2,2,2-trifluoroethylamino)pyrimidine-4-carboxylate

InChI

InChI=1S/C9H11F3N4O2/c1-2-18-8(17)6-5(13)7(16-4-15-6)14-3-9(10,11)12/h4H,2-3,13H2,1H3,(H,14,15,16)

InChI Key

QWSIJSUUXDAQII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=N1)NCC(F)(F)F)N

Origin of Product

United States

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